Ethyl cyclohexa-2,5-diene-1-carboxylate Ethyl cyclohexa-2,5-diene-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 29246-24-0
VCID: VC7965387
InChI: InChI=1S/C9H12O2/c1-2-11-9(10)8-6-4-3-5-7-8/h4-8H,2-3H2,1H3
SMILES: CCOC(=O)C1C=CCC=C1
Molecular Formula: C9H12O2
Molecular Weight: 152.19 g/mol

Ethyl cyclohexa-2,5-diene-1-carboxylate

CAS No.: 29246-24-0

Cat. No.: VC7965387

Molecular Formula: C9H12O2

Molecular Weight: 152.19 g/mol

* For research use only. Not for human or veterinary use.

Ethyl cyclohexa-2,5-diene-1-carboxylate - 29246-24-0

Specification

CAS No. 29246-24-0
Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
IUPAC Name ethyl cyclohexa-2,5-diene-1-carboxylate
Standard InChI InChI=1S/C9H12O2/c1-2-11-9(10)8-6-4-3-5-7-8/h4-8H,2-3H2,1H3
Standard InChI Key TYMCBYMAHPTOKJ-UHFFFAOYSA-N
SMILES CCOC(=O)C1C=CCC=C1
Canonical SMILES CCOC(=O)C1C=CCC=C1

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Ethyl cyclohexa-2,5-diene-1-carboxylate features a cyclohexadiene ring with conjugated double bonds at the 2,5-positions and an ethyl ester group at the 1-position. The planar cyclohexadiene ring introduces significant strain, enhancing its reactivity in cycloaddition and radical-mediated reactions . The ester group contributes to its polarity, making it soluble in organic solvents like dichloromethane and tetrahydrofuran.

Table 1: Key Molecular Properties

PropertyValue
CAS No.29246-24-0
Molecular FormulaC₉H₁₂O₂
Molecular Weight152.19 g/mol
IUPAC NameEthyl cyclohexa-2,5-diene-1-carboxylate
SolubilityOrganic solvents (e.g., THF, DCM)

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of ethyl cyclohexa-2,5-diene-1-carboxylate typically involves esterification of cyclohexa-2,5-diene-1-carboxylic acid with ethanol under acidic conditions. Alternative routes include Diels-Alder reactions between dienes and dienophiles, followed by esterification. For example, Baguley et al. demonstrated that 1-substituted cyclohexadiene carboxylates can be prepared via lithiation of dihydroaromatic precursors followed by quenching with electrophiles .

Industrial Manufacturing

Industrial production employs continuous flow reactors to optimize yield and minimize byproducts. Bromination and esterification steps are conducted under controlled conditions to prevent polymerization of the diene system. Environmental considerations drive the use of green catalysts, such as immobilized lipases, to reduce waste.

Chemical Reactivity and Reaction Mechanisms

Cycloaddition Reactions

The conjugated diene system participates in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride), yielding bicyclic adducts. These reactions proceed via a concerted mechanism, with regioselectivity governed by frontier molecular orbital interactions.

Radical-Mediated Processes

Ethyl cyclohexa-2,5-diene-1-carboxylate serves as a precursor for cyclohexadienyl radicals, which undergo 5-exo cyclizations to form fused ring systems. Baguley et al. reported that analogous 1-phenylcyclohexadiene esters generate alkenyl radicals without competing β-scission, enabling tin-free syntheses of complex molecules .

Table 2: Representative Reactions

Reaction TypeConditionsProducts
Diels-AlderHeat, Lewis acid catalystBicyclic esters
Radical cyclizationAIBN initiator, 80°CFused tetracyclic compounds
Ester hydrolysisAqueous NaOH, refluxCyclohexadiene carboxylic acid

Applications in Organic Synthesis and Beyond

Pharmaceutical Intermediates

Derivatives of ethyl cyclohexa-2,5-diene-1-carboxylate exhibit antiproliferative activity against tumor cell lines. Modifications to the ester group or diene system enhance bioavailability and target specificity.

Materials Science

The compound’s ability to polymerize under radical initiation makes it a candidate for designing conductive polymers. Its rigid cyclohexadiene core contributes to thermal stability in polymer matrices .

Comparative Analysis with Related Compounds

1-Phenylcyclohexa-2,5-diene-1-carboxylates

Phenyl-substituted variants, as studied by Baguley et al., resist β-scission due to the stability of the phenyl radical. This property enables efficient intramolecular cyclizations without side reactions .

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